Cas no 897613-44-4 (N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylbenzamide)
N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylbenzamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylbenzamide
- AKOS024625006
- N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide
- 897613-44-4
- N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide
- F2068-0152
- N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide
-
- Inchi: 1S/C20H24FN3O3S/c1-16-6-2-3-7-17(16)20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)19-9-5-4-8-18(19)21/h2-9H,10-15H2,1H3,(H,22,25)
- InChI Key: ZMMFKFJFTMWLEB-UHFFFAOYSA-N
- SMILES: S(CCNC(C1C=CC=CC=1C)=O)(N1CCN(C2C=CC=CC=2F)CC1)(=O)=O
Computed Properties
- Exact Mass: 405.15224097g/mol
- Monoisotopic Mass: 405.15224097g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 617
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 78.1Ų
N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2068-0152-2μmol |
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide |
897613-44-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2068-0152-5μmol |
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide |
897613-44-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2068-0152-10μmol |
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide |
897613-44-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2068-0152-20μmol |
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide |
897613-44-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2068-0152-1mg |
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide |
897613-44-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2068-0152-2mg |
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide |
897613-44-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2068-0152-3mg |
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide |
897613-44-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2068-0152-4mg |
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide |
897613-44-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2068-0152-5mg |
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide |
897613-44-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2068-0152-10mg |
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide |
897613-44-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylbenzamide Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylbenzamide
Research Brief on N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylbenzamide (CAS: 897613-44-4)
Recent studies on the compound N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylbenzamide (CAS: 897613-44-4) have highlighted its potential as a promising candidate in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has been the subject of investigations focusing on its pharmacological properties, mechanism of action, and therapeutic applications. The presence of a fluorophenylpiperazine moiety and a sulfonamide linkage suggests potential interactions with various biological targets, making it a molecule of significant interest.
One of the key areas of research has been the compound's potential as a modulator of neurotransmitter receptors. Preliminary in vitro studies indicate that N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylbenzamide exhibits selective binding affinity for serotonin and dopamine receptors, which could have implications for the treatment of neurological and psychiatric disorders. The fluorophenyl group is believed to enhance the compound's binding specificity, while the sulfonamide linkage contributes to its metabolic stability.
In addition to its receptor-binding properties, recent work has explored the compound's pharmacokinetic profile. Studies in animal models have demonstrated favorable absorption and distribution characteristics, with moderate plasma protein binding and a half-life conducive to therapeutic dosing. The compound's metabolic pathways have also been investigated, revealing primary hepatic clearance with minimal renal excretion, suggesting a reduced risk of nephrotoxicity.
Another significant aspect of the research has been the synthesis and optimization of N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylbenzamide. Recent synthetic routes have focused on improving yield and purity while minimizing the formation of by-products. Advances in green chemistry have also been applied, with researchers exploring solvent-free and catalytic methods to enhance the sustainability of the synthesis process.
Looking ahead, ongoing studies are aimed at further elucidating the compound's mechanism of action and expanding its therapeutic potential. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical applications. The compound's unique chemical structure and promising preliminary data position it as a valuable candidate for future drug development initiatives in the chemical biology and pharmaceutical sectors.
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